Benzylthiouracil

Description

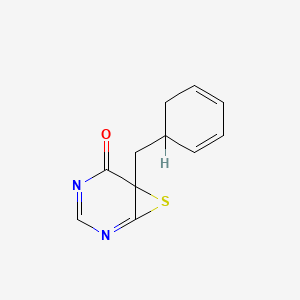

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXBXCRWXNESOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873587 | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-50-1 | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6336-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6336-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-benzyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ35LUM333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Benzylthiouracil on Thyroid Peroxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Benzylthiouracil (BTU), a thioamide antithyroid agent, on thyroid peroxidase (TPO). It delves into the molecular interactions, kinetic data of related compounds, and the experimental protocols used to elucidate this mechanism.

Introduction: Key Players in Thyroid Hormone Regulation

This compound (BTU)

This compound is a thioamide-based antithyroid drug used in the management of hyperthyroidism.[1][2] Structurally, it is a derivative of thiouracil, belonging to a class of compounds known for their ability to suppress thyroid hormone production.[2][3] Like other thioamides, its primary therapeutic effect is achieved by targeting the central enzyme in thyroid hormonogenesis.

Thyroid Peroxidase (TPO)

Thyroid Peroxidase (TPO) is a large, membrane-bound, glycosylated heme-containing enzyme located on the apical membrane of thyroid follicular cells.[4][5] It is the key enzyme responsible for the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3][6] The structure of TPO is complex, comprising several domains including a myeloperoxidase (MPO)-like domain, a complement control protein (CCP)-like domain, and an epidermal growth factor (EGF)-like domain.[4][5][7] The catalytic activity resides within the MPO-like domain, which houses a covalently bound heme group at its active site.[4][5]

TPO catalyzes two crucial and sequential reactions in thyroid hormone synthesis[3][8][9]:

-

Iodination: The oxidation of iodide ions (I⁻) to an active iodine species (iodinium ion I⁺ or free radical I°) which then iodinates tyrosine residues on the large glycoprotein thyroglobulin (Tg). This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling: The intramolecular coupling of two iodotyrosine residues within the thyroglobulin backbone to form T4 (from two DIT molecules) or T3 (from one MIT and one DIT molecule).

dot

Caption: Overview of TPO-catalyzed thyroid hormone synthesis.

Core Mechanism of Action of this compound on TPO

The fundamental mechanism of action for this compound is the direct inhibition of thyroid peroxidase, which curtails the synthesis of thyroid hormones.[10][11][12] This action is multifaceted, involving competition with substrates and irreversible enzyme inactivation.

Inhibition of Iodination and Coupling Reactions

This compound and related thioamides interfere with both critical functions of TPO.

-

Inhibition of Iodination: BTU acts as a potent inhibitor of the iodination of tyrosine residues on thyroglobulin.[13][14] It serves as an alternative substrate for the TPO-H₂O₂-Iodide system. Instead of oxidizing iodide to iodinate tyrosines, the enzyme oxidizes the drug. This diverts the oxidized iodine away from thyroglobulin, thereby reducing MIT and DIT formation.[8][15]

-

Specific Inhibition of the Coupling Reaction: Studies on related drugs like propylthiouracil (PTU) and methimazole (MMI) have demonstrated a specific inhibitory effect on the coupling reaction, independent of their impact on iodination.[13] Under certain conditions, these drugs can significantly reduce T3 and T4 formation even when DIT levels are not decreased, indicating a direct interference with the coupling of iodotyrosines.[13]

Irreversible Inactivation of Thyroid Peroxidase

A critical aspect of the thioamide mechanism is the irreversible inactivation, or "suicide inactivation," of TPO.[8][15][16] This process involves the following steps:

-

TPO Oxidation: In the presence of hydrogen peroxide (H₂O₂), the heme iron in the TPO active site is oxidized, forming an activated enzyme intermediate (TPOox).[17]

-

Drug-Enzyme Interaction: this compound reacts with this oxidized form of TPO.[17] The drug itself is oxidized, likely to a reactive sulfinic acid intermediate.[8]

-

Covalent Binding: This reactive drug intermediate then binds covalently to the heme prosthetic group of TPO.[8]

-

Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from participating in further catalytic cycles.[8][17]

The nature of the inhibition—reversible (competitive) versus irreversible (inactivation)—depends on the relative concentrations of iodide and the drug.[15] A high iodide-to-drug ratio favors drug oxidation and leads to transient, reversible inhibition, while a low ratio promotes TPO inactivation and irreversible inhibition.[15]

dot

Caption: this compound's dual inhibitory action on TPO.

Quantitative Inhibition Data

| Compound | IC₅₀ Value | Assay Method | Enzyme Source | Reference |

| Propylthiouracil (PTU) | 1.2 µM | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [18][19] |

| Methimazole (MMI) | 0.11 µM | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [18][19] |

| Methimazole (MMI) | 7.0 ± 1.1 µM | ABTS Oxidation Assay | Lactoperoxidase (LPO) | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for TPO Inhibition Analysis

The inhibitory effects of compounds like this compound on TPO are typically quantified using in vitro assays that measure peroxidase activity. Common sources for the enzyme include purified TPO, thyroid gland microsomes, or lysates from cell lines engineered to express recombinant TPO.[18][20][21]

Amplex® UltraRed (AUR) TPO Assay

This is a sensitive, high-throughput fluorogenic assay.[18][22]

-

Principle: TPO catalyzes the H₂O₂-dependent oxidation of the non-fluorescent Amplex UltraRed reagent to the highly fluorescent product, Amplex UltroxRed. An inhibitor will reduce the rate of fluorescence generation.[20]

-

General Protocol:

-

Preparation: A reaction mixture is prepared in a 96-well plate containing a suitable buffer (e.g., potassium phosphate), the TPO enzyme source (e.g., thyroid microsomes), and the test compound (e.g., this compound) at various concentrations.[18]

-

Initiation: The reaction is initiated by adding the Amplex UltraRed reagent and an excess of H₂O₂.[18][20]

-

Incubation: The plate is incubated for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[18][23]

-

Detection: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 544 nm excitation / 590 nm emission).[18]

-

Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined from the resulting dose-response curve.

-

Guaiacol Oxidation Assay

This is a classic colorimetric method for measuring peroxidase activity.

-

Principle: TPO catalyzes the oxidation of guaiacol by H₂O₂ to form a yellowish-brown colored product, tetraguaiacol. The rate of color formation is monitored spectrophotometrically.[9][23]

-

General Protocol:

-

Preparation: Thyroid microsomes are incubated with guaiacol and the test inhibitor in a buffer solution.[23]

-

Initiation: The reaction is started by the addition of H₂O₂.[23]

-

Detection: The increase in absorbance is monitored kinetically over a short period (e.g., 1-2 minutes) at approximately 470 nm.[9][23]

-

Analysis: The initial reaction rate is determined from the slope of the absorbance vs. time plot. The inhibitory effect is calculated by comparing the rates in the presence and absence of the inhibitor.

-

Luminol-Based Chemiluminescence Assay

This assay measures the light produced from the TPO-catalyzed oxidation of luminol.

-

Principle: In the presence of H₂O₂, TPO oxidizes luminol, resulting in the emission of light (chemiluminescence). TPO inhibitors decrease the light signal.[24][25]

-

General Protocol:

-

Preparation: Cell lysate containing TPO is incubated with a buffer solution and the test chemical.[21]

-

Initiation: The reaction is initiated by adding a luminol solution followed by H₂O₂.[21]

-

Detection: The luminescence is immediately measured using a luminometer.

-

Analysis: The light intensity is compared against controls to determine the level of inhibition. It is important to note that this assay can suffer from a lack of specificity, as it may detect peroxidase activity from sources other than TPO.[22]

-

dot

Caption: General experimental workflow for an AUR-TPO inhibition assay.

Conclusion

This compound exerts its antithyroid effects through a potent and direct inhibition of thyroid peroxidase. Its mechanism is characterized by a dual action: it competitively inhibits the iodination and coupling steps essential for hormone synthesis and also causes a time- and concentration-dependent irreversible inactivation of the enzyme by covalently modifying its heme active site. Understanding this detailed mechanism is crucial for the development of novel, more specific antithyroid therapeutics and for assessing the potential thyroid-disrupting activity of other xenobiotics. The robust in vitro assays described herein provide the necessary tools for these research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-electron microscopy structures of human thyroid peroxidase (TPO) in complex with TPO antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modelling of Thyroid Peroxidase Reveals Insights into Its Enzyme Function and Autoantigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thyroid peroxidase as a dual active site enzyme: Focus on biosynthesis, hormonogenesis and thyroid disorders of autoimmunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. droracle.ai [droracle.ai]

- 11. litfl.com [litfl.com]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2024.sci-hub.box [2024.sci-hub.box]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. research.wur.nl [research.wur.nl]

In Vitro Inhibition of Thyroglobulin Iodination by Benzylthiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro inhibition of thyroglobulin iodination by Benzylthiouracil, a thioureylene antithyroid agent. While direct experimental data for this compound is limited, this document extrapolates from the well-established mechanisms of related compounds, such as Propylthiouracil (PTU) and Methimazole (MMI), to provide a comprehensive understanding of its likely mode of action and the experimental protocols required for its investigation. This guide is intended for researchers, scientists, and drug development professionals working in endocrinology and thyroid-related drug discovery.

Introduction

Thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism, growth, and development. Their synthesis is a multi-step process that occurs in the thyroid gland, with the iodination of thyroglobulin being a critical step. This reaction is catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[1] The overproduction of thyroid hormones leads to hyperthyroidism, a condition often managed by antithyroid drugs.[2]

This compound is an active pharmaceutical ingredient used in the treatment of hyperthyroidism.[3] It belongs to the thioureylene class of drugs, which also includes the more extensively studied compounds Propylthiouracil (PTU) and Methimazole (MMI).[1][4] These drugs exert their therapeutic effect by inhibiting the synthesis of thyroid hormones.[4] The primary mechanism of action for thioureylene drugs is the inhibition of thyroid peroxidase (TPO).[5] This inhibition prevents both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form T4 and T3.[6]

This guide will detail the presumed mechanism of action of this compound based on its structural analogues, provide hypothetical experimental protocols for assessing its in vitro inhibitory activity, and present available quantitative data for related compounds to serve as a benchmark.

Mechanism of Action: Inhibition of Thyroid Peroxidase

The central mechanism by which thioureylene drugs, and likely this compound, inhibit thyroglobulin iodination is through the direct inhibition of thyroid peroxidase (TPO).[5] This inhibition can be either reversible or irreversible, depending on the relative concentrations of the drug and iodide.[7]

The process involves the following key steps:

-

Oxidation of TPO: TPO is activated by hydrogen peroxide, leading to the formation of an oxidized heme group on the enzyme.[8]

-

Interaction with Oxidized TPO: Thioureylene drugs, including this compound, are thought to interact with this oxidized form of TPO.[8]

-

Competitive Inhibition: These drugs can compete with iodide for the active site of TPO, thereby preventing the iodination of thyroglobulin.[7]

-

Inactivation of TPO: The interaction between the thioureylene drug and oxidized TPO can lead to the inactivation of the enzyme.[8]

The following diagram illustrates the thyroid hormone synthesis pathway and the proposed point of inhibition by this compound.

Caption: Proposed mechanism of this compound action on thyroid hormone synthesis.

Quantitative Data on TPO Inhibition

| Compound | IC50 (µM) | Assay Type | Source |

| This compound | Not Available | - | - |

| Propylthiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) TPO Assay | [4] |

| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) TPO Assay | [4] |

| Methimazole (MMI) | 7.0 ± 1.1 | Lactoperoxidase (LPO)-catalyzed ABTS oxidation | [9] |

| Methimazole (MMI) | 5.2 | LPO-catalyzed iodination of L-tyrosine | [9] |

| Methimazole (MMI) | 1.50 ± 0.39 | Luminol-based TPO Assay | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro inhibitory effect of this compound on thyroglobulin iodination. These are generalized protocols based on established methods for other thioureylene drugs.

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)

This spectrophotometric assay measures the initial rate of guaiacol oxidation by TPO, which produces a colored product.

Materials:

-

Thyroid microsomes (from human, pig, or rat) as a source of TPO

-

Guaiacol

-

Hydrogen peroxide (H₂O₂)

-

Sodium/potassium phosphate buffer (pH 7.4)

-

This compound (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in the chosen solvent. Create a dilution series to test a range of concentrations (e.g., 0.01 µM to 200 µM).

-

In a 96-well plate, add the thyroid microsomes and 35 mM guaiacol in the phosphate buffer.

-

Add the different concentrations of this compound, a positive control (e.g., PTU or MMI), and a vehicle control to the respective wells.

-

Pre-warm the plate at 37°C.

-

Initiate the reaction by adding 300 µM H₂O₂ to each well.

-

Immediately measure the optical density at 450 nm (OD450) over time to determine the initial rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

TPO Inhibition Assay (Amplex UltraRed-based)

This is a fluorometric high-throughput screening assay.

Materials:

-

Rat thyroid microsomes or recombinant human TPO

-

Amplex™ UltraRed (AUR) reagent

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (e.g., 200 mM)

-

This compound (and other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a dose-response curve for this compound in DMSO.

-

In a 96-well black plate, add the AUR reagent (e.g., 25 µM final concentration), microsomal protein (e.g., 12.5 µM), and the test compound.

-

Initiate the reaction by adding H₂O₂ (e.g., 300 µM).

-

Bring the final volume to the desired level (e.g., 200 µL) with potassium phosphate buffer.

-

Incubate the plate for 30 minutes at 37°C in the plate reader.

-

Measure fluorescence with an excitation of 544 nm and an emission of 590 nm.

-

Calculate the percentage of inhibition and the IC50 value as described in the guaiacol-based assay.[4]

The workflow for a typical TPO inhibition assay is depicted below.

Caption: General workflow for an in vitro TPO inhibition assay.

Model Thyroglobulin Iodination System

This assay directly measures the incorporation of radioactive iodide into thyroglobulin.

Materials:

-

Highly purified TPO

-

Low-iodine thyroglobulin

-

Radioactive iodide (e.g.,[11]Iodide)

-

Glucose and glucose oxidase (as an H₂O₂ generating system)

-

Buffer solution

-

This compound

Protocol:

-

Combine TPO, low-iodine thyroglobulin,[11]Iodide, glucose, and glucose oxidase in a buffer solution.

-

Add graded doses of this compound to the incubation system.

-

Incubate the mixture under physiological conditions.

-

After incubation, precipitate the protein (thyroglobulin) and measure the incorporated radioactivity using a gamma counter.

-

Analyze the inhibitory effect of this compound on the iodination of thyroglobulin by comparing the radioactivity in the test samples to a control without the inhibitor.

Conclusion

This compound, as a member of the thioureylene family of antithyroid drugs, is presumed to inhibit thyroglobulin iodination through the inhibition of thyroid peroxidase. While direct experimental data on this compound remains to be published, the well-documented mechanisms of PTU and MMI provide a strong foundation for understanding its mode of action. The experimental protocols detailed in this guide offer robust methods for the in vitro evaluation of this compound and other potential TPO inhibitors. Further research is necessary to quantify the specific inhibitory potency of this compound and to fully elucidate its pharmacological profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Benzylthiouracil: A Technical Guide for Drug Development Professionals

Abstract

Benzylthiouracil, a thioamide derivative, is recognized for its potential as an antithyroid agent. Understanding the relationship between its chemical structure and biological activity is paramount for the design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from available data on its inhibitory effects on key enzymes in thyroid hormone synthesis, namely thyroid peroxidase (TPO) and type 1 deiodinase (D1). While extensive SAR studies on a wide range of substituted this compound derivatives are not abundantly available in the public domain, this document synthesizes the existing knowledge, including quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of relevant pathways and workflows to guide further research and development in this area.

Introduction

Hyperthyroidism is a clinical condition characterized by the excessive production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Thioamides, such as propylthiouracil (PTU) and methimazole, are a cornerstone in the management of hyperthyroidism. These drugs primarily exert their effects by inhibiting thyroid peroxidase (TPO), the key enzyme responsible for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones.[1] this compound (6-benzyl-2-thiouracil) is a thioamide that has demonstrated significant inhibitory activity against enzymes involved in thyroid hormone metabolism, suggesting its potential as a therapeutic agent for hyperthyroidism.[2]

The core structure of this compound consists of a thiouracil ring substituted with a benzyl group at the 6-position. The exploration of its structure-activity relationship (SAR) involves systematic modifications of both the thiouracil core and the benzyl moiety to understand their influence on biological potency and selectivity. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the current understanding of this compound's SAR.

Mechanism of Action

The primary mechanism of action of this compound and other thioamides is the inhibition of thyroid peroxidase (TPO). TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin, as well as the coupling of these iodotyrosine residues to form T4 and T3.[1] By inhibiting TPO, this compound effectively reduces the synthesis of new thyroid hormones.

A secondary mechanism of action for some thiouracils, including this compound, is the inhibition of iodothyronine deiodinases. These enzymes are responsible for the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues. This compound has been shown to be a potent inhibitor of type 1 deiodinase (D1).[2]

Structure-Activity Relationship (SAR) Studies

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds.

| Compound | Target | Assay | IC50 (µM) | Reference |

| 6-Benzyl-2-thiouracil | Deiodinase 1 (D1) | In vitro enzyme inhibition assay | < 1.7 | [2] |

| 6-n-Propyl-2-thiouracil (PTU) | Deiodinase 1 (D1) | In vitro enzyme inhibition assay | 1.7 | [2] |

| 5-Methyl-2-thiouracil | Deiodinase 1 (D1) | In vitro enzyme inhibition assay | < 1.7 | [2] |

Note: The exact IC50 value for 6-benzyl-2-thiouracil was reported to be lower than that of PTU, indicating higher potency.

SAR Discussion

Based on the limited data and inferences from related thiouracil derivatives, the following SAR points can be discussed:

-

The 6-Position Substituent: The nature of the substituent at the 6-position of the thiouracil ring is a critical determinant of activity. The observation that 6-benzyl-2-thiouracil is a more potent inhibitor of deiodinase 1 than 6-n-propyl-2-thiouracil suggests that an aromatic ring at this position is favorable for activity.[2] This could be due to enhanced hydrophobic interactions within the enzyme's active site. Further studies with substitutions on the benzyl ring (e.g., electron-donating or electron-withdrawing groups at the ortho, meta, and para positions) are necessary to elucidate the electronic and steric requirements for optimal activity.

-

The Thiouracil Core: The 2-thiouracil moiety is essential for the antithyroid activity. The thioamide group (-NH-C(=S)-NH-) is believed to be crucial for the inhibition of thyroid peroxidase. Modifications to this core, such as altering the thio-keto tautomerism or substituting the hydrogens on the nitrogen atoms, would likely have a profound impact on activity. Studies on PTU derivatives have shown that modifications at the C4 position of the thiouracil ring can influence potency.[1] For instance, replacement of the C4 carbonyl with a chloro group or a p-acetyl aniline side chain has been shown to modulate the reduction of T4 levels.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antithyroid activity, adapted from established protocols for similar thiouracil compounds.[1]

General Synthesis of 6-(Substituted benzyl)-2-thiouracil Derivatives

Materials:

-

Substituted ethyl phenylacetate

-

Thiourea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

To this solution, add thiourea and the respective substituted ethyl phenylacetate.

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 6-(substituted benzyl)-2-thiouracil derivative.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Evaluation of Antithyroid Activity

This protocol is adapted from a thyroxine-induced hyperthyroidism model in rats.[1]

Animals:

-

Male Wistar rats (150-200 g)

Induction of Hyperthyroidism:

-

Administer L-thyroxine (e.g., 60 µ g/100g body weight, orally) daily for a period of 14 days to induce a hyperthyroid state.

-

Confirm hyperthyroidism by measuring baseline serum T3 and T4 levels, which are expected to be significantly elevated compared to normal control animals.

Experimental Groups:

-

Group I (Normal Control): Receive vehicle only.

-

Group II (Hyperthyroid Control): Receive L-thyroxine and vehicle.

-

Group III (Standard Drug): Receive L-thyroxine and a standard antithyroid drug such as PTU (e.g., 10 mg/kg, orally).

-

Group IV, V, etc. (Test Compounds): Receive L-thyroxine and the synthesized this compound derivatives at a specific dose (e.g., 10 mg/kg, orally).

Treatment:

-

Following the induction of hyperthyroidism, administer the respective treatments (vehicle, standard drug, or test compounds) orally once daily for a specified period (e.g., 14-21 days).

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples from all animals via retro-orbital puncture or cardiac puncture under anesthesia.

-

Separate the serum by centrifugation.

-

Measure the concentrations of serum T3 and T4 using commercially available ELISA or radioimmunoassay (RIA) kits.

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the mean T3 and T4 levels between the different groups.

-

A significant reduction in T3 and T4 levels in the test compound groups compared to the hyperthyroid control group indicates antithyroid activity.

Conclusion and Future Directions

The available evidence suggests that 6-benzyl-2-thiouracil is a promising scaffold for the development of new antithyroid agents. Its superior potency as a deiodinase 1 inhibitor compared to PTU highlights the potential benefits of an aromatic substituent at the 6-position of the thiouracil ring.[2] However, to fully elucidate the structure-activity relationship and optimize this class of compounds, further research is imperative.

Future studies should focus on the synthesis and biological evaluation of a diverse library of 6-(substituted benzyl)-2-thiouracil derivatives. Specifically, the following areas warrant investigation:

-

Systematic substitution on the benzyl ring: The introduction of various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions will provide critical insights into the electronic and steric requirements for optimal TPO and deiodinase inhibition.

-

In vitro TPO inhibition assays: The development and utilization of a robust in vitro TPO inhibition assay will enable high-throughput screening of new derivatives and provide quantitative IC50 values, which are essential for a detailed SAR analysis.

-

Quantitative Structure-Activity Relationship (QSAR) studies: Once a sufficient dataset of active compounds is generated, QSAR modeling can be employed to develop predictive models that can guide the design of new, more potent analogues.

By systematically exploring the SAR of this compound, the scientific community can pave the way for the development of novel, more effective, and safer therapeutic options for the management of hyperthyroidism.

References

- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

Benzylthiouracil's Impact on Thyroid Hormone Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylthiouracil (BTU), a thioamide antithyroid agent, serves as a critical tool in the management of hyperthyroidism. Structurally related to propylthiouracil (PTU), its primary mechanism of action involves the direct inhibition of key enzymatic processes within the thyroid gland, leading to a reduction in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This technical guide provides an in-depth analysis of the effects of this compound on thyroid hormone synthesis pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

The cornerstone of this compound's therapeutic effect lies in its potent inhibition of thyroid peroxidase (TPO).[1][2] TPO is a crucial heme-containing enzyme responsible for two essential steps in thyroid hormone biosynthesis: the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[2] By blocking TPO, this compound effectively curtails the production of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T4 and T3.[1] It is important to note that this compound does not impede the release of pre-synthesized and stored thyroid hormones from the thyroid gland.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its analog, propylthiouracil, on key enzymes in thyroid hormone metabolism, as well as their in vivo effects on thyroid hormone levels.

| Compound | Enzyme | IC50 Value (µM) | Source |

| This compound (C2) | Type 1 Deiodinase (D1) | < 1.7 | [3] |

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 1.2 | [1] |

| Propylthiouracil (PTU) | Type 1 Deiodinase (D1) | 1.7 | [3] |

| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.11 | [1] |

Table 1: In Vitro Inhibitory Activity of Thiouracil Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.

| Treatment Group | Change in Free T4 (fT4) Levels | Remission Rate (12-18 months) | Source |

| This compound (BTU) | Slower and less pronounced decrease compared to MMI | 31.9% | [4][5] |

| Methimazole (MMI) | Earlier and more pronounced decrease compared to BTU | 58.3% | [4][5] |

Table 2: Comparative Clinical Efficacy of this compound. This table summarizes the findings of a comparative study between this compound and methimazole in patients with Graves' disease, highlighting differences in their effects on free T4 levels and long-term remission rates.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Figure 1. Thyroid Hormone Synthesis Pathway and the inhibitory action of this compound.

Figure 2. Experimental workflow for assessing Thyroid Peroxidase (TPO) inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols used to assess the effects of compounds like this compound on thyroid hormone synthesis.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This assay is a widely used high-throughput screening method to identify and characterize TPO inhibitors.[1]

1. Preparation of Reagents:

- Thyroid Microsomes: Prepare from rat or human thyroid tissue as a source of TPO.[1] The protein concentration is determined using a standard protein assay (e.g., BCA assay).

- Assay Buffer: 200 mM potassium phosphate buffer.

- Amplex UltraRed (AUR) Reagent: Prepare a stock solution in DMSO and dilute to the working concentration in the assay buffer.

- Hydrogen Peroxide (H₂O₂): Prepare a fresh working solution.

- Test Compound: Dissolve this compound in DMSO to create a stock solution, from which serial dilutions are made.

2. Assay Procedure (96-well plate format):

- To each well, add the assay buffer, thyroid microsomes, and the test compound at various concentrations.

- Include positive controls (e.g., Propylthiouracil, Methimazole) and a vehicle control (DMSO without the test compound).

- Initiate the enzymatic reaction by adding H₂O₂ to all wells.

- Incubate the plate at 37°C for 30 minutes in a plate reader.

3. Data Acquisition and Analysis:

- Measure the fluorescence intensity at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

- The percentage of TPO inhibition is calculated relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

- The IC50 value is determined from the dose-response curve using non-linear regression analysis.

In Vivo Assessment of Antithyroid Activity in a Rat Model

Animal models are essential for evaluating the physiological effects of antithyroid compounds.

1. Animal Model and Treatment:

- Use adult male rats housed under controlled environmental conditions.

- Administer this compound orally or via intraperitoneal injection at various dose levels for a specified duration (e.g., 4 days).[1]

- Include a control group receiving the vehicle only.

2. Sample Collection:

- At the end of the treatment period, collect blood samples for serum analysis of T3, T4, and Thyroid-Stimulating Hormone (TSH).

- Excise the thyroid glands for further analysis.

3. Hormone Level Analysis:

- Quantify serum T3 and T4 concentrations using validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or specific immunoassays.

- Measure serum TSH levels using a specific immunoassay to assess the feedback response of the hypothalamic-pituitary-thyroid axis.

4. Data Analysis:

- Compare the mean serum hormone levels between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).

- Evaluate the dose-dependent effects of this compound on T3, T4, and TSH levels.

Conclusion

This compound exerts its antithyroid effects primarily through the inhibition of thyroid peroxidase, a critical enzyme in the synthesis of thyroid hormones. While specific quantitative data for its TPO inhibition is limited, comparative data with its analog, propylthiouracil, and in vivo studies confirm its efficacy in reducing thyroid hormone levels. The provided experimental protocols and pathway diagrams offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and to develop novel therapeutic strategies for thyroid disorders. Further research to determine the precise IC50 of this compound on TPO would be beneficial for a more complete understanding of its potency.

References

- 1. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Screening of Benzylthiouracil Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylthiouracil and its analogues are a class of compounds known for their antithyroid properties. The primary mechanism of action for these thiourea-based drugs is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] The overproduction of these hormones leads to hyperthyroidism, a condition that can be managed by agents that suppress thyroid hormone synthesis. Consequently, the development and screening of novel this compound analogues are of significant interest in the discovery of new therapeutics for thyroid disorders.

This document provides detailed application notes and protocols for the cell-based screening of this compound analogues. The described assays are designed to assess the cytotoxic effects of the compounds and to quantify their inhibitory activity against thyroid peroxidase and their potential to antagonize the thyroid hormone receptor.

Overview of Screening Workflow

A typical workflow for screening a library of this compound analogues involves a multi-step process to identify and characterize lead compounds. This process begins with a primary screen to assess the general cytotoxicity of the compounds, followed by secondary screens to evaluate their specific inhibitory effects on thyroid hormone synthesis and action.

Caption: High-level workflow for screening this compound analogues.

Thyroid Hormone Synthesis Signaling Pathway

To effectively screen for inhibitors, it is crucial to understand the pathway of thyroid hormone synthesis. The process occurs in the follicular cells of the thyroid gland and involves the uptake of iodide, its oxidation, and subsequent incorporation into thyroglobulin, all of which are catalyzed by thyroid peroxidase (TPO).[2][3] this compound and its analogues act by inhibiting TPO, thereby blocking the production of thyroid hormones.[4]

Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound analogues.

Data Presentation: Quantitative Analysis of this compound Analogues

The following tables summarize hypothetical quantitative data for a series of this compound analogues. The data are presented to facilitate easy comparison of cytotoxicity and inhibitory potency.

Table 1: Cytotoxicity of this compound Analogues in a Human Thyroid Cell Line (Nthy-ori 3-1)

| Compound ID | Analogue Structure | CC50 (µM) |

| BTU-001 | (Structure A) | > 100 |

| BTU-002 | (Structure B) | 85.2 |

| BTU-003 | (Structure C) | > 100 |

| BTU-004 | (Structure D) | 55.7 |

| PTU (Control) | (Propylthiouracil) | > 100 |

Table 2: In Vitro Inhibition of Thyroid Peroxidase (TPO) by this compound Analogues

| Compound ID | IC50 (µM) |

| BTU-001 | 5.8 |

| BTU-002 | 12.3 |

| BTU-003 | 2.1 |

| BTU-004 | 9.7 |

| PTU (Control) | 1.2[5] |

| MMI (Control) | 0.11[5] |

Table 3: Thyroid Hormone Receptor (TRβ) Antagonistic Activity of this compound Analogues

| Compound ID | IC50 (µM) |

| BTU-001 | > 50 |

| BTU-002 | > 50 |

| BTU-003 | 45.6 |

| BTU-004 | > 50 |

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is designed to assess the cytotoxicity of the this compound analogues.

Materials:

-

Human thyroid follicular cell line (e.g., Nthy-ori 3-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom black plates

-

This compound analogues dissolved in DMSO

-

Resazurin sodium salt solution (1 mg/mL in PBS)

-

Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

Procedure:

-

Seed Nthy-ori 3-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C.

-

Add 20 µL of resazurin solution to each well and incubate for 4 hours at 37°C.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 values using a non-linear regression analysis.

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Assay)

This assay quantifies the inhibitory effect of the compounds on TPO activity.[6][7]

Materials:

-

HEK293T cells overexpressing human TPO (HEK-TPOA7)[6]

-

Cell lysis buffer (e.g., 0.1% sodium deoxycholate in PBS)

-

Amplex® UltraRed reagent

-

Hydrogen peroxide (H2O2)

-

96-well black plates

-

Fluorometric plate reader (Ex/Em: 530/590 nm)

-

This compound analogues and control inhibitors (PTU, MMI)

Procedure:

-

Prepare a cell lysate from the HEK-TPOA7 cell line.[6]

-

In a 96-well plate, add 50 µL of the cell lysate (final protein concentration of 0.06 mg/mL).

-

Add the this compound analogues at various concentrations.

-

Initiate the reaction by adding 25 µL of Amplex® UltraRed solution (final concentration 25 µM) and 5 µL of H2O2 (final concentration 40 µM).[6]

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation of 530 nm and an emission of 590 nm.

-

Calculate the percentage of TPO inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Thyroid Hormone Receptor (TR) Antagonist Reporter Gene Assay

This assay determines if the compounds can antagonize the action of thyroid hormone at its receptor.

Materials:

-

GH3.TRE-Luc cell line (rat pituitary tumor cells stably transfected with a luciferase reporter gene responsive to thyroid hormone).[8]

-

Cell culture medium

-

96-well white, clear-bottom plates

-

Triiodothyronine (T3)

-

This compound analogues

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the GH3.TRE-Luc cells in a 96-well plate.

-

After 24 hours, treat the cells with the this compound analogues at various concentrations in the presence of a constant concentration of T3 (e.g., 1 nM).

-

Include control wells with T3 alone (positive control) and vehicle alone (negative control).

-

Incubate the plate for 24 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of T3-induced luciferase activity.

-

Determine the IC50 values for the antagonistic activity.

Mandatory Visualizations

Caption: Workflow for the Thyroid Peroxidase (TPO) Inhibition Assay.

Caption: Principle of the Thyroid Hormone Receptor (TR) Antagonist Assay.

References

- 1. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. mims.com [mims.com]

- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Benzylthiouracil using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzylthiouracil. While specific methods for this compound are not widely published, this protocol has been adapted from validated methods for the structurally similar and well-studied compound, Propylthiouracil (PTU). The described method utilizes a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent selectivity and sensitivity for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to facilitate implementation in a laboratory setting.

Introduction

This compound is a thioamide derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug molecules.[1] This application note presents a detailed HPLC method, adapted from established protocols for related thiouracil compounds, to ensure reliable and reproducible quantification of this compound.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the estimation of this compound. The optimized chromatographic conditions are summarized in the table below.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 Column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5µm)[2] |

| Mobile Phase | Phosphate Buffer: Acetonitrile (e.g., 87:13 v/v)[2] |

| Buffer Preparation | Prepare a phosphate buffer (e.g., 0.02M) and adjust pH as needed (e.g., pH 4.6 ± 0.05)[3][4] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25°C)[5] |

| Detection | UV-Vis Detector at 276 nm[2] |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

-

Prepare a 0.02M solution of monobasic potassium phosphate in HPLC-grade water.

-

Adjust the pH of the buffer solution to 4.6 ± 0.05 using orthophosphoric acid.

-

Mix the phosphate buffer and acetonitrile in the ratio of 87:13 (v/v).

-

Degas the mobile phase by sonication or vacuum filtration before use to prevent bubble formation.[6]

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 100 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Add approximately 70 mL of a diluent (e.g., methanol/water mixture) and sonicate to dissolve.[3]

-

Make up the volume to 100 mL with the diluent and mix well.

Preparation of Working Standard Solutions:

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to achieve concentrations in the desired linear range (e.g., 100-300 µg/mL).[2]

Sample Preparation (for Pharmaceutical Formulations):

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average weight.[3]

-

Accurately weigh a quantity of the powdered formulation equivalent to a specific amount of this compound.

-

Transfer the weighed powder to a suitable volumetric flask.

-

Add a portion of the diluent, sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution of the active ingredient.[3]

-

Make up to the mark with the diluent and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1][7]

Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Typical Results (Adapted from PTU) |

| Linearity (R²) | R² ≥ 0.999 | 0.9999[2] |

| Range | e.g., 100 - 300 µg/mL | 100.0 - 300.0 µg/mL[2] |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102%[3][4] |

| Precision (% RSD) | ≤ 2% | < 2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Dependent on instrumentation and analyte |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Dependent on instrumentation and analyte |

| Specificity | No interference from excipients or degradation products | The method should effectively separate the drug from its potential impurities.[2] |

| Robustness | Insensitive to small, deliberate variations in method parameters | Consistent results with minor changes in flow rate, mobile phase composition, etc.[8] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: Experimental workflow for this compound quantification by HPLC.

Method Validation Relationship

The relationship between different validation parameters ensures the reliability of the analytical method.

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in various samples. By adapting established methods for similar compounds, this protocol offers a solid foundation for routine analysis in quality control and research and development settings. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results obtained.

References

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. researchgate.net [researchgate.net]

- 3. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]

- 7. sartorius.com [sartorius.com]

- 8. jetir.org [jetir.org]

Application Notes and Protocols: In Vitro Culture of Thyroid Cells with Benzylthiouracil Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development. The synthesis of these hormones is a complex process primarily occurring in the follicular cells of the thyroid gland and is dependent on the function of key proteins, including the sodium-iodide symporter (NIS) and thyroid peroxidase (TPO).[1] Dysregulation of this pathway can lead to thyroid disorders such as hyperthyroidism, which is often treated with antithyroid drugs.

Benzylthiouracil (BTU) is a thioamide antithyroid agent, structurally related to the more commonly used propylthiouracil (PTU).[2][3] Thioamides function by inhibiting the action of TPO, a key enzyme responsible for the oxidation of iodide and its incorporation into thyroglobulin, a critical step in the synthesis of thyroid hormones.[3][4] In vitro models of thyroid cell culture provide a powerful platform for studying the mechanisms of action of such drugs, assessing their efficacy, and evaluating their potential cytotoxicity.

These application notes provide a comprehensive overview and detailed protocols for the in vitro culture of primary thyroid cells and the subsequent treatment with this compound. The included methodologies cover cell viability, hormone production, and gene and protein expression analysis to offer a complete framework for investigating the effects of BTU on thyroid cell function.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the effects of this compound (BTU) on primary thyroid cell cultures. This data is based on typical results observed with similar antithyroid drugs, such as propylthiouracil (PTU), and should serve as a guide for expected outcomes.

Table 1: Effect of this compound on Thyroid Cell Viability (MTT Assay)

| BTU Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 95.6 ± 4.8 |

| 50 | 91.3 ± 6.2 |

| 100 | 85.7 ± 5.5 |

| 200 | 78.4 ± 6.9 |

Table 2: Inhibition of Thyroxine (T4) and Triiodothyronine (T3) Production by this compound (ELISA)

| BTU Concentration (µM) | T4 Concentration (ng/mL) (Mean ± SD, n=3) | T3 Concentration (pg/mL) (Mean ± SD, n=3) |

| 0 (Control) | 25.4 ± 2.1 | 150.8 ± 12.3 |

| 1 | 20.1 ± 1.8 | 118.5 ± 10.9 |

| 10 | 12.5 ± 1.1 | 75.2 ± 8.5 |

| 50 | 6.8 ± 0.7 | 40.1 ± 5.1 |

| 100 | 3.1 ± 0.4 | 18.6 ± 3.2 |

Table 3: Relative Gene Expression in Thyroid Cells Treated with this compound (qPCR)

| Gene | Fold Change vs. Control (100 µM BTU) (Mean ± SD, n=3) |

| Thyroglobulin (Tg) | 0.95 ± 0.12 |

| Sodium-Iodide Symporter (NIS) | 1.1 ± 0.15 |

| Thyroid Peroxidase (TPO) | 1.2 ± 0.18 |

Table 4: Relative Protein Expression of Thyroid Peroxidase (TPO) after this compound Treatment (Western Blot)

| Treatment | Relative TPO Protein Level (Normalized to β-actin) (Mean ± SD, n=3) |

| Control | 1.00 ± 0.08 |

| 100 µM BTU | 0.98 ± 0.11 |

Experimental Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for in vitro this compound treatment and analysis.

Signaling Pathway of this compound Action

References

Application Notes and Protocols for Preclinical Benzylthiouracil Dosage Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylthiouracil (BTU) is a thioamide compound closely related to propylthiouracil (PTU) and is utilized as an antithyroid agent.[1] Its primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones, thyroxine (T4), and triiodothyronine (T3).[2] By blocking the production of these hormones, BTU effectively reduces their circulating levels, making it a compound of interest for investigating treatments for hyperthyroidism and related conditions in a preclinical setting.

These application notes provide a comprehensive guide for determining the appropriate dosage of this compound for preclinical research, with a focus on rodent models. The protocols outlined below are based on established methodologies for similar antithyroid compounds, particularly Propylthiouracil (PTU), due to the limited availability of specific preclinical data for BTU. Researchers should adapt these protocols as necessary for their specific experimental design and institutional guidelines.

Data Presentation: Quantitative Data for Thiouracil Derivatives

Due to the limited availability of specific preclinical data for this compound, the following table summarizes key quantitative parameters for the closely related and well-studied compound, Propylthiouracil (PTU), in rats. This data can serve as a valuable starting point for dose-range finding studies with BTU.

| Parameter | Species | Value | Administration Route | Source(s) |

| Effective Dose (ED50) | Rat | 0.0005% in drinking water (for 50% suppression of thyroid PBI) | Oral (drinking water) | [3] |

| Effective Dose Range | Rat | 0.1 - 10 mg/kg body weight | Oral (gavage) | |

| Effective Dose Range | Rat | 0.001% - 0.1% in drinking water (to induce hypothyroidism) | Oral (drinking water) | [4] |

| LD50 | Rat | 1250 mg/kg | Oral | [2] |

| Pharmacokinetic Parameters | ||||

| Bioavailability | Rat | ~75% (for PTU) | Oral | [5] |

| Half-life (elimination) | Rat | ~1 hour (for PTU) | Oral | [5] |

| Volume of Distribution (Vd) | Rat | 0.4 L/kg (for PTU) | Oral | [5] |

| Protein Binding | Rat | 80-85% (for PTU) | - | [5] |

| Metabolism | Rat | Hepatic (primarily glucuronidation) | - | [5] |

| Excretion | Rat | ~35% in urine as metabolites within 24 hours (for PTU) | - | [5] |

Experimental Protocols

Protocol for Establishing a Hyperthyroid Rodent Model

To evaluate the efficacy of this compound in a disease-relevant context, it is often necessary to induce hyperthyroidism in laboratory animals.

Materials:

-

Levothyroxine (T4) sodium salt

-

Vehicle (e.g., sterile saline or drinking water)

-

Rodents (rats or mice)

-

Animal balance

-

Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)

Procedure:

-

Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the experiment.

-

T4 Preparation: Prepare a stock solution of Levothyroxine in the chosen vehicle. The concentration should be calculated based on the desired dosage and the administration volume.

-

Administration:

-

Oral Administration: Administer T4 solution daily via oral gavage. A typical dose to induce hyperthyroidism in rats is in the range of 100-500 µg/kg body weight.

-

Drinking Water: Alternatively, T4 can be added to the drinking water. The concentration should be adjusted based on the average daily water consumption of the animals to achieve the target dose.

-

Intraperitoneal Injection: T4 can also be administered via intraperitoneal injection.

-

-

Monitoring: Monitor the animals daily for clinical signs of hyperthyroidism, such as weight loss despite normal or increased food intake, hyperactivity, and increased heart rate.

-

Confirmation of Hyperthyroidism: After a predetermined period (e.g., 2-4 weeks), collect blood samples to measure serum levels of T4, T3, and Thyroid Stimulating Hormone (TSH). Elevated T4 and T3 levels with suppressed TSH levels confirm the hyperthyroid state.

Protocol for Dose-Response Study of this compound

This protocol outlines the steps to determine the effective dose range of BTU.

Materials:

-

This compound (BTU)

-

Vehicle for BTU (e.g., 0.5% carboxymethylcellulose)

-

Hyperthyroid rodents (prepared as per Protocol 1) or normal rodents

-

Animal balance

-

Gavage needles

Procedure:

-

Animal Grouping: Divide the animals into several groups (n=5-10 per group), including a vehicle control group and at least 3-4 dose groups of BTU.

-

Dose Selection: Based on the data for PTU, an initial dose range for BTU could be explored from 1 mg/kg to 100 mg/kg.

-

BTU Preparation: Prepare suspensions of BTU in the vehicle at the desired concentrations.

-

Administration: Administer the assigned dose of BTU or vehicle to each animal daily via oral gavage for a specified period (e.g., 2-4 weeks).

-

Monitoring: Record body weight, food and water intake, and any clinical signs of toxicity daily.

-

Endpoint Analysis: At the end of the treatment period, collect blood samples for the analysis of T4, T3, and TSH levels. Euthanize the animals and collect the thyroid gland for weight measurement and histopathological analysis.

-

Data Analysis: Analyze the dose-dependent effects of BTU on thyroid hormone levels and thyroid gland weight. Determine the ED50 (the dose that produces 50% of the maximal effect) from the dose-response curve.

Protocol for Acute Toxicity (LD50) Determination

This protocol is a modification of the OECD Test Guideline 420 (Fixed Dose Procedure) to estimate the acute oral toxicity of BTU.[6]

Materials:

-

This compound (BTU)

-

Vehicle

-

Rodents (rats or mice, typically one sex, e.g., females)

-

Animal balance

-

Gavage needles

Procedure:

-

Sighting Study: A preliminary study with a small number of animals is conducted to identify the dose range causing toxicity. Start with a dose based on PTU's LD50 (e.g., a fraction of 1250 mg/kg).

-

Main Study:

-

Use fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Dose one animal at a time at a specific dose level.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, dose four more animals at the same level.

-

If the animal dies, dose the next animal at a lower dose level.

-

The procedure continues until the dose causing evident toxicity or no more than one death is identified.

-

-

Observations: Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions, as well as the time of onset, duration, and severity.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Protocol for Preclinical Pharmacokinetic Study

This protocol describes the steps to evaluate the pharmacokinetic profile of BTU.

Materials:

-

This compound (BTU)

-

Vehicle

-

Rodents (rats or mice) with cannulated jugular veins for serial blood sampling (optional but recommended)

-

Gavage needles

-

Blood collection supplies (e.g., capillary tubes, syringes, EDTA tubes)

-

Centrifuge

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single known dose of BTU to the animals via oral gavage.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[7][8][9][10][11]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of BTU at each time point using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

Mandatory Visualizations

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Propylthiouracil (PTU) pharmacology in the rat. II. Effects of PTU on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 8. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 10. idexxbioanalytics.com [idexxbioanalytics.com]

- 11. Article - Standard for Rodent Blood W... [policies.unc.edu]

- 12. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Benzylthiouracil in Graves' Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzylthiouracil (BTU), a thioamide antithyroid agent, in preclinical research models of Graves' disease. The protocols and data presented are synthesized from established methodologies for related compounds, such as Propylthiouracil (PTU), to provide a framework for investigating the therapeutic potential of this compound.

Introduction

Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating immunoglobulins (TSIs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism.[1] Animal models that replicate the key features of Graves' disease are crucial for understanding its pathogenesis and for the preclinical evaluation of novel therapeutic agents.[2][3] this compound, a derivative of thiouracil, functions by inhibiting the synthesis of thyroid hormones and is a relevant compound for investigation in such models.[4][5]

Mechanism of Action

This compound, like other thioamides, exerts its antithyroid effects primarily through the inhibition of thyroid peroxidase (TPO).[6] TPO is a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[7][8] By inhibiting TPO, this compound effectively reduces the production of new thyroid hormones.[6][8]

Signaling Pathway of Thyroid Hormone Synthesis Inhibition by this compound

Caption: Inhibition of Thyroid Peroxidase by this compound.

Graves' Disease Animal Models